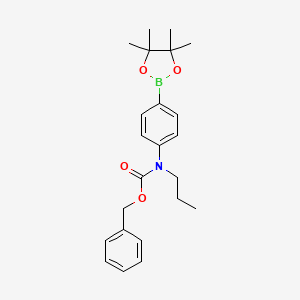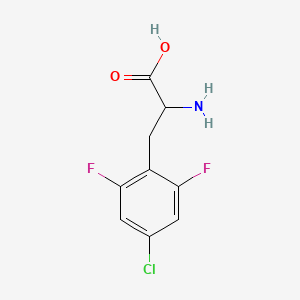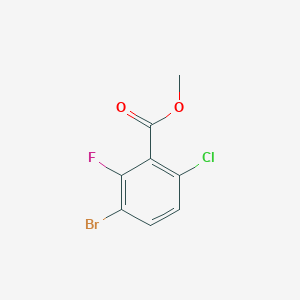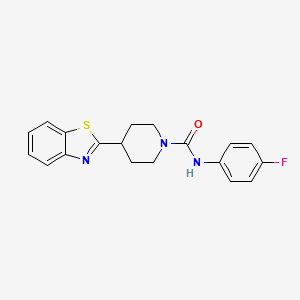
4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Pinacol boronic esters, such as “4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester”, are highly valuable building blocks in organic synthesis . They can be used in the transition metal-catalyzed Suzuki-Miyaura cross-coupling reaction due to their unique reactivity . Protodeboronation of pinacol boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis
Pinacol boronic esters can be used in various chemical reactions. For instance, they can be used in the Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . Protodeboronation of pinacol boronic esters is another reaction that has been studied .Wissenschaftliche Forschungsanwendungen
Phosphorescence Properties of Arylboronic Esters
Arylboronic esters, such as 4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester, display remarkable phosphorescence in the solid state at room temperature, challenging the prevailing notion that efficient phosphorescence in organic molecules requires heavy atoms or carbonyl groups. Theoretical studies suggest that the phosphorescence of phenylboronic acid pinacol ester is due to out-of-plane distortion in the excited state, with implications for the design of phosphorescent materials without heavy atoms (Shoji et al., 2017).
Polymer Synthesis
Methacrylamido phenylboronic acids, derived from the deprotection of pinacolato methacrylamido phenylene boronic esters, serve as key building blocks for creating functional polymers. This synthesis pathway offers a solution to the challenge of integrating boronic acid functionalities into polymers, expanding the toolbox for polymer chemistry (D'Hooge et al., 2008).
Hydrolysis at Physiological pH
Phenylboronic pinacol esters, including variants like 4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester, exhibit susceptibility to hydrolysis at physiological pH. This property is critical for the design of boron-containing drugs and drug delivery systems, highlighting the need for stability considerations in pharmaceutical applications (Achilli et al., 2013).
Solid-State Chemistry
The solid-state reaction of phenylboronic acid with various diamines and diols, including pinacol, through ball-milling illustrates a waste-free and facile method for synthesizing protected compounds. This approach avoids the need for catalysts and additional purifying steps, offering an efficient route to cyclic phenylboronic amides or esters (Kaupp et al., 2003).
H2O2-Cleavable Poly(ester-amide)s
The synthesis of H2O2-cleavable poly(ester-amide)s incorporating 4-formylbenzeneboronic acid pinacol ester showcases a novel approach to creating polymers that degrade in response to hydrogen peroxide. This property is particularly relevant for developing responsive drug delivery systems that release their payload in oxidative environments (Cui et al., 2017).
Zukünftige Richtungen
The future directions for “4-(N-Cbz-N-Propylamino)phenylboronic acid, pinacol ester” could involve further exploration of its potential uses in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . Additionally, the development of methods for the protodeboronation of pinacol boronic esters could be a valuable area of research .
Eigenschaften
IUPAC Name |
benzyl N-propyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BNO4/c1-6-16-25(21(26)27-17-18-10-8-7-9-11-18)20-14-12-19(13-15-20)24-28-22(2,3)23(4,5)29-24/h7-15H,6,16-17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPWANRWANWZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl propyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanamine;hydrochloride](/img/structure/B2942245.png)


![4-(3-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2942249.png)


![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dichlorophenyl)methanone](/img/structure/B2942258.png)

![1-Cyclopentyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2942260.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)
![N-(2,4-dimethylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2942268.png)